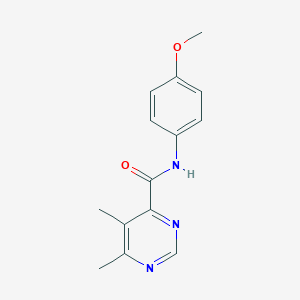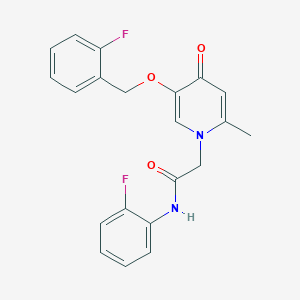![molecular formula C21H23N3O4S B2839513 3-(2-methoxyphenyl)-1-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione CAS No. 1261012-59-2](/img/structure/B2839513.png)
3-(2-methoxyphenyl)-1-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-methoxyphenyl)-1-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione is a useful research compound. Its molecular formula is C21H23N3O4S and its molecular weight is 413.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Discovery of Non-peptide LHRH Antagonists
Research into thieno[2,3-d]pyrimidine-2,4-dione derivatives has led to the discovery of potent non-peptide antagonists for the human luteinizing hormone-releasing hormone (LHRH) receptor. These compounds, including thieno[2,3-d]pyrimidine-2,4-dione derivatives, have shown high binding affinity and potent in vitro antagonistic activity, with potential therapeutic applications in treating sex-hormone-dependent diseases. The thienopyrimidine-2,4-dione core is highlighted as an excellent surrogate, offering a new class of potent and orally bioavailable LHRH receptor antagonists, one of which has been selected for clinical trials (S. Sasaki et al., 2003).
Synthesis and Biological Activity
Various synthetic methods and the biological activities of thieno[2,3-d]pyrimidine derivatives have been explored. These compounds demonstrate significant potential in various areas, including antimicrobial, anti-inflammatory, and analgesic activities. For instance, substituted thienopyrimidines synthesized through specific reactions have shown promising antibacterial properties. Additionally, novel derivatives have been evaluated for their anti-inflammatory and analgesic effects, indicating the versatility of thieno[2,3-d]pyrimidine-2,4-dione compounds in drug development (R. More et al., 2013; A. Abu‐Hashem et al., 2020).
Gonadotropin-Releasing Hormone (GnRH) Antagonist Development
The optimization of thieno[2,3-d]pyrimidine-2,4-dione derivatives has led to the identification of highly potent and orally active GnRH antagonists. These developments are crucial for creating more effective treatments for reproductive diseases, highlighting the importance of the thieno[2,3-d]pyrimidine scaffold in medicinal chemistry (Kazuhiro Miwa et al., 2011).
Crystallographic Studies
Crystallographic studies of thieno[2,3-d]pyrimidine derivatives provide insight into their molecular structures, which is essential for understanding their pharmacological activities. For example, the analysis of various 7-aryl-substituted pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones has revealed different crystal structures, contributing to the understanding of their molecular interactions and properties (Jorge Trilleras et al., 2009).
Propiedades
IUPAC Name |
3-(2-methoxyphenyl)-1-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-4aH-thieno[3,2-d]pyrimidin-1-ium-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N3O4S/c1-14-7-5-6-11-22(14)18(25)13-23-16-10-12-29-19(16)20(26)24(21(23)27)15-8-3-4-9-17(15)28-2/h3-4,8-10,12,14,19H,5-7,11,13H2,1-2H3/q+1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFYGVCPJXWRDHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)C[N+]2=C3C=CSC3C(=O)N(C2=O)C4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N3O4S+ |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-fluorophenylthio)-N-[4-(methylethyl)phenyl]acetamide](/img/structure/B2839434.png)
![3-(adamantan-1-yl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B2839436.png)


![N-(3-chloro-2-methylphenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)


![5-((4-(4-Fluorophenyl)piperazin-1-yl)(o-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2839447.png)
![N-pentyl-3-phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2839450.png)

